

The Discovery, Isolation, and History of Lychnose: A Technical Guide

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Compound of Interest

Compound Name:	Lychnose
Cat. No.:	B1263447

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Abstract

This technical guide provides a comprehensive overview of the tetrasaccharide **Lychnose**, from its initial discovery to modern analytical and synthetic methodologies. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological landscape of this unique carbohydrate. This document details the historical context of its isolation, its physicochemical properties, and methods for its extraction and characterization. Furthermore, it explores the biosynthesis of **Lychnose** in its natural sources and reviews the current, albeit limited, understanding of its biological activity. The guide consolidates quantitative data into accessible tables and provides detailed experimental workflows and signaling pathway diagrams to facilitate a deeper understanding of this molecule.

Introduction

Lychnose (α -D-Gal-(1 \rightarrow 6)- α -D-Glc-(1 \rightarrow 2)- β -D-Fru-(1 \rightarrow 1)- α -D-Gal) is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs).^[1] Unlike the more common RFOs, such as stachyose, **Lychnose** is primarily found in plants belonging to the Caryophyllaceae family.^{[1][2]} Its unique structure, featuring a galactosyl extension on the fructose moiety of raffinose, distinguishes it from other members of this carbohydrate family.^[3] This guide will delve into the history of its discovery, its chemical and physical properties, and the methodologies for its isolation, characterization, and synthesis. Additionally, it will touch upon its biological significance, particularly in the context of plant physiology and potential, yet underexplored, roles in mammalian systems.

History of Discovery and Isolation

The discovery of **Lychnose** is attributed to the French chemist C. Tanret in the early 20th century. While the original 1903 publication in *Comptes Rendus de l'Académie des Sciences* remains a subject of historical verification, it is widely cited as the first report of this novel sugar. Tanret is believed to have isolated **Lychnose** from the roots of the Red Campion, *Lychnis dioica* (now reclassified as *Silene dioica*).

The historical methods of isolation, though not extensively detailed in readily available literature, would have likely involved classical carbohydrate chemistry techniques of the era. These would have included:

- Extraction: Maceration of the plant material (roots of *Lychnis dioica*) with aqueous ethanol to extract soluble sugars.
- Clarification: Treatment of the extract with agents like lead acetate to precipitate proteins and other impurities.
- Fractional Crystallization: Slow crystallization from aqueous ethanol to separate the different sugars based on their solubility.

These early methods were often laborious and yielded relatively small quantities of the purified compound.

Physicochemical and Spectroscopic Data

Lychnose is a non-reducing sugar with the molecular formula $C_{24}H_{42}O_{21}$. Its structure has been unequivocally confirmed through modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Lychnose** is presented in Table 1. Much of this data is derived from computational models and public chemical databases, highlighting a need for more extensive experimental validation.

Property	Value	Source
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	PubChem[4]
Molecular Weight	666.6 g/mol	PubChem[4]
Exact Mass	666.22185834 Da	PubChem[4]
XLogP3	-8	PubChem[4]
Hydrogen Bond Donor Count	14	PubChem[4]
Hydrogen Bond Acceptor Count	21	PubChem[4]
Rotatable Bond Count	15	PubChem[4]
Topological Polar Surface Area	356 Å ²	PubChem[4]
Heavy Atom Count	45	PubChem[4]

Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for **Lychnose** isolated from *Stellaria media* have been published.[1] This data is crucial for the unambiguous identification of the compound in extracts and synthetic preparations. A summary of the key chemical shifts is provided in Table 2.

Resonance	Chemical Shift (ppm)
<hr/>	
¹ H NMR	
H-1 (Glc)	5.39
H-1 (Fru)	4.19
H-1 (Gal, outer)	4.96
H-1 (Gal, inner)	4.87
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¹³ C NMR	
C-1 (Glc)	92.8
C-2 (Fru)	104.5
C-1 (Gal, outer)	99.0
C-1 (Gal, inner)	100.8
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Note: The full NMR data can be found in the cited reference.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **Lychnose**, as well as a protocol for its enzymatic synthesis.

Extraction and Purification of Lychnose from *Stellaria media*

This protocol is adapted from general methods for oligosaccharide extraction from plant tissues.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To isolate and purify **Lychnose** from the aerial parts of *Stellaria media*.

Materials:

- Fresh or freeze-dried *Stellaria media*

- 80% (v/v) Ethanol
- Activated charcoal
- Celite
- Deionized water
- Rotary evaporator
- Lyophilizer
- Chromatography columns
- Sephadex G-25 resin
- High-Performance Liquid Chromatography (HPLC) system with an amino-functionalized silica column and a refractive index (RI) or evaporative light scattering (ELSD) detector.

Procedure:

- Extraction:
 - Homogenize 100 g of fresh (or 20 g of freeze-dried) *Stellaria* media in 500 mL of 80% ethanol.
 - Heat the mixture at 80°C for 1 hour with constant stirring.
 - Cool the mixture and filter through cheesecloth to remove the bulk plant material.
 - Centrifuge the filtrate at 10,000 x g for 20 minutes to remove fine particles.
 - Collect the supernatant.
- Decolorization and Initial Purification:
 - Concentrate the supernatant to approximately 50 mL using a rotary evaporator.
 - Add 5 g of activated charcoal and 5 g of Celite to the concentrated extract.

- Stir the mixture for 30 minutes at room temperature.
- Filter the mixture through a bed of Celite to remove the charcoal and other particulates.
- Size-Exclusion Chromatography:
 - Lyophilize the clarified extract to obtain a powder.
 - Dissolve the powder in a minimal amount of deionized water.
 - Load the dissolved sample onto a Sephadex G-25 column (e.g., 2.5 x 100 cm) equilibrated with deionized water.
 - Elute with deionized water at a flow rate of 1 mL/min.
 - Collect fractions and monitor for the presence of carbohydrates using a phenol-sulfuric acid assay or thin-layer chromatography (TLC).
 - Pool the fractions containing tetrasaccharides.
- Preparative HPLC:
 - Lyophilize the pooled fractions from the size-exclusion chromatography.
 - Dissolve the resulting powder in the HPLC mobile phase.
 - Perform preparative HPLC using an amino-functionalized silica column.
 - Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)
 - Flow Rate: Dependent on column dimensions.
 - Detection: Refractive Index (RI)
 - Collect the fractions corresponding to the retention time of **Lychnose** (as determined by analytical HPLC of a standard, if available, or by subsequent NMR analysis).
 - Lyophilize the purified fractions to obtain pure **Lychnose**.

Analytical HPLC Method for **Lychnose** Quantification

Objective: To quantify the concentration of **Lychnose** in a sample.

Instrumentation:

- HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering (ELSD) detector.

Method:

- Column: Amino-functionalized silica column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Isocratic elution with Acetonitrile:Water (75:25, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 μ L
- Detector: RI or ELSD
- Quantification: Based on a calibration curve generated using a purified **Lychnose** standard.

Enzymatic Synthesis of **Lychnose**

This protocol is based on the known biosynthetic pathway of **Lychnose**, where **lychnose** synthase catalyzes the transfer of a galactose moiety from one raffinose molecule to another. [9][10]

Objective: To synthesize **Lychnose** in vitro using raffinose as the substrate and a partially purified **lychnose** synthase.

Materials:

- Raffinose
- **Lychnose** synthase (partially purified from *Cerastium arvense* or a recombinant source)

- Sodium phosphate buffer (50 mM, pH 6.0)
- Reaction vials
- Water bath
- HPLC system for reaction monitoring

Procedure:

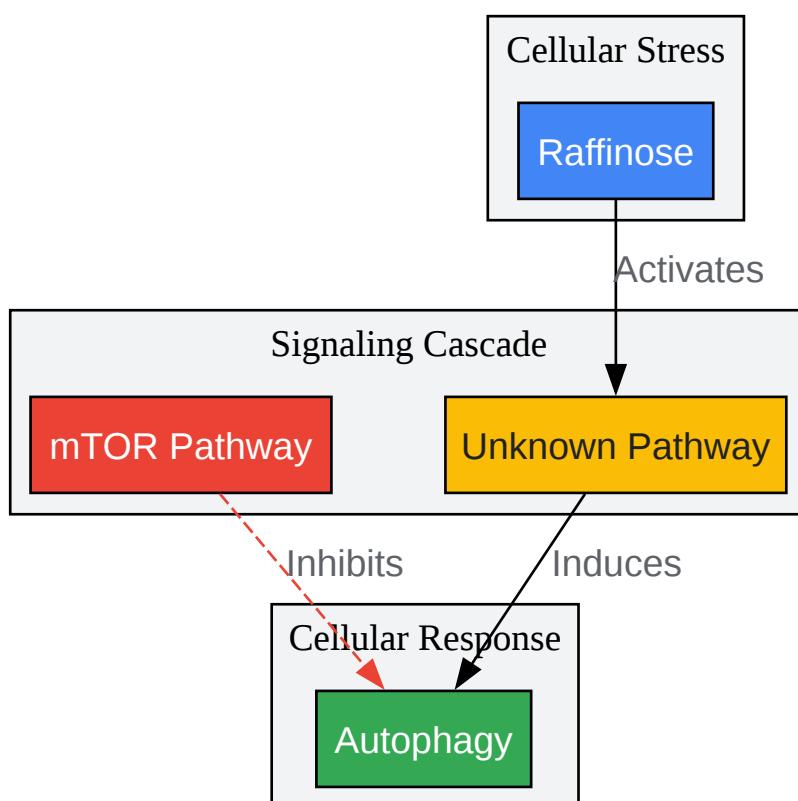
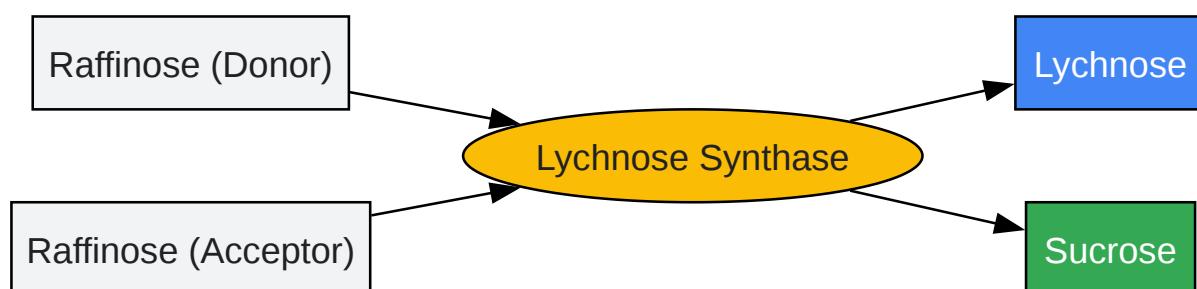
- Enzyme Preparation:
 - Prepare a cell-free extract from the leaves of *Cerastium arvense* known to have high **lychnose** synthase activity.^[9] (A detailed protocol for enzyme purification is a subject for further research).
- Enzymatic Reaction:
 - Prepare a reaction mixture containing:
 - Raffinose: 200 mM
 - Partially purified **lychnose** synthase preparation
 - 50 mM Sodium phosphate buffer, pH 6.0
 - Incubate the reaction at 30°C for 24-48 hours.
- Reaction Monitoring and Termination:
 - Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
 - Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
- Purification:
 - The resulting mixture will contain **Lychnose**, sucrose, and unreacted raffinose.

- Purify **Lychnose** from the reaction mixture using preparative HPLC as described in section 4.1.4.

Biosynthesis and Biological Activity

Biosynthesis of Lychnose

In plants of the Caryophyllaceae family, **Lychnose** is synthesized from raffinose in a reaction catalyzed by the enzyme **lychnose synthase**. This enzyme acts as a raffinose:raffinose 1F-galactosyltransferase.^[3] It transfers a galactosyl residue from one molecule of raffinose (the donor) to the fructose moiety of a second raffinose molecule (the acceptor), yielding **Lychnose** and sucrose.^[9]



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